molecular formula C6H3BrF3NO2S B13907035 Methyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate

Methyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate

Cat. No.: B13907035
M. Wt: 290.06 g/mol
InChI Key: QJMBBUOWQMTQOV-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with bromine, trifluoromethyl, and a carboxylate ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate typically involves the reaction of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another method involves the treatment of methyl alpha-chloroacetoacetate with appropriate thioamide derivatives in absolute ethanol to afford the corresponding methyl ester derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The bromine atom in the thiazole ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Ester Hydrolysis: The carboxylate ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium ethoxide or other nucleophiles can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.

    Oxidation Products: Oxidized thiazole derivatives with altered electronic properties.

    Hydrolysis Products: The corresponding carboxylic acid derivative.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Methyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H3BrF3NO2S

Molecular Weight

290.06 g/mol

IUPAC Name

methyl 5-bromo-2-(trifluoromethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C6H3BrF3NO2S/c1-13-4(12)2-3(7)14-5(11-2)6(8,9)10/h1H3

InChI Key

QJMBBUOWQMTQOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)C(F)(F)F)Br

Origin of Product

United States

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